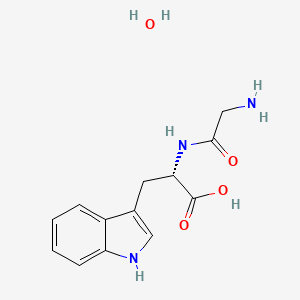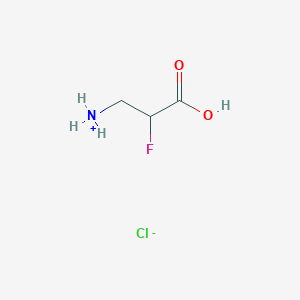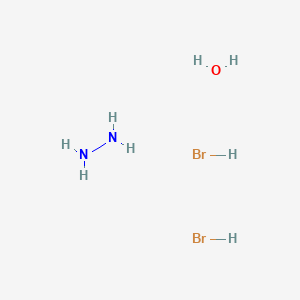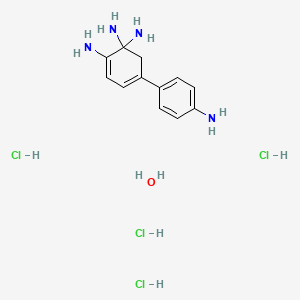
3,3-Diaminobenzidine Tetrahydrochloride Hydrate
Descripción general
Descripción
3,3-Diaminobenzidine Tetrahydrochloride Hydrate is an organic compound commonly used as a peroxidase substrate in various biochemical applications. It is known for its role in immunoblotting and immunohistochemical staining techniques, where it serves as a chromogen for detecting antigen-antibody complexes . The compound is also utilized in histological staining to measure peroxidase activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,3-Diaminobenzidine Tetrahydrochloride Hydrate is synthesized by treating 3,3’-dichlorobenzidine with ammonia in the presence of a copper catalyst at high temperature and pressure, followed by an acidic workup . An alternative synthesis route involves the diacylation of benzidine with acetic anhydride under basic conditions, followed by nitration with nitric acid, saponification, and reduction with hydrochloric acid and iron .
Industrial Production Methods: The industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Diaminobenzidine Tetrahydrochloride Hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: The compound reacts with peroxidase in the presence of hydrogen peroxide to form a visible insoluble product.
Reduction: The reduction of dinitrobenzidine with hydrochloric acid and iron produces 3,3-Diaminobenzidine.
Substitution: The compound can undergo substitution reactions with various electrophiles under appropriate conditions.
Major Products: The major product formed from the oxidation reaction with peroxidase is a visible insoluble product, which is used for staining purposes . The reduction reaction yields 3,3-Diaminobenzidine from dinitrobenzidine .
Aplicaciones Científicas De Investigación
3,3-Diaminobenzidine Tetrahydrochloride Hydrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,3-Diaminobenzidine Tetrahydrochloride Hydrate involves its interaction with peroxidase enzymes. When the compound reacts with peroxidase in the presence of hydrogen peroxide, it forms a visible insoluble product. This reaction is used to visualize the presence of antigens or antibodies in biological samples . The molecular targets include peroxidase enzymes, and the pathways involved are related to the enzymatic activity of peroxidase .
Comparación Con Compuestos Similares
- 3,3’,4,4’-Tetraaminobiphenyl Tetrahydrochloride
- 3,3’,5,5’-Tetramethylbenzidine
Comparison: 3,3-Diaminobenzidine Tetrahydrochloride Hydrate is unique in its high sensitivity and specificity as a peroxidase substrate. Compared to similar compounds like 3,3’,4,4’-Tetraaminobiphenyl Tetrahydrochloride and 3,3’,5,5’-Tetramethylbenzidine, it provides more distinct and visible staining, making it a preferred choice in immunohistochemistry and immunoblotting applications .
Propiedades
IUPAC Name |
5-(4-aminophenyl)cyclohexa-2,4-diene-1,1,2-triamine;hydrate;tetrahydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.4ClH.H2O/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15,16)7-9;;;;;/h1-6H,7,13-16H2;4*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJCVCLFWWSVFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC=C(C1(N)N)N)C2=CC=C(C=C2)N.O.Cl.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


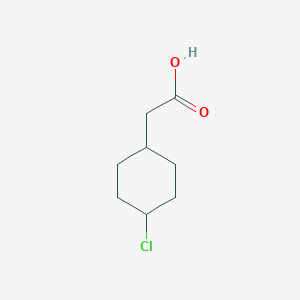
![(1S)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol](/img/structure/B7949322.png)

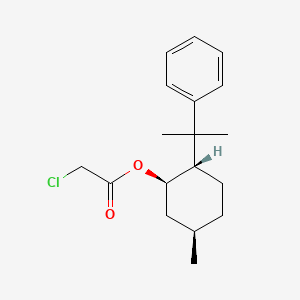

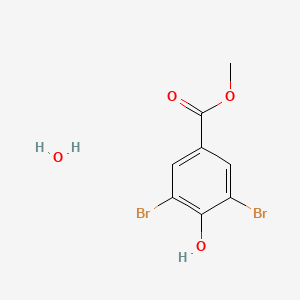


![4-[2-(4-Methoxyphenyl)ethenyl]aniline](/img/structure/B7949361.png)
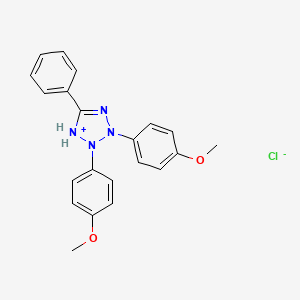
![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine, 7-chloro-](/img/structure/B7949389.png)
